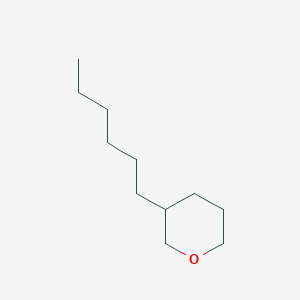
2H-Pyran, 3-hexyltetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, 3-hexyltetrahydro- is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom and five carbon atoms. This compound is part of the broader class of 2H-pyrans, which are known for their structural motif present in many natural products. The 2H-pyran ring is a strategic key intermediate in the construction of various complex structures .
Métodos De Preparación
The synthesis of 2H-pyrans, including 2H-Pyran, 3-hexyltetrahydro-, can be achieved through several methods. One principal method involves the reaction of pyrylium salts with organometallic compounds. This reaction can yield 2H-pyrans along with their valence isomers, such as 4H-pyrans, depending on the reaction conditions and the structure of the pyrylium salt . Another method involves the use of unsaturated acyclic ketones, 4H-pyrans, and pyrones as starting materials . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2H-Pyran, 3-hexyltetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is prone to spontaneous valence isomerization to the corresponding 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process . Common reagents used in these reactions include alkylmagnesium halides and hydride sources such as sodium hydride (NaH) or sodium borohydride (NaBH4) . Major products formed from these reactions can include different isomers and derivatives of the original compound.
Aplicaciones Científicas De Investigación
2H-Pyran, 3-hexyltetrahydro- has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a key intermediate in the synthesis of various complex molecules . In biology and medicine, derivatives of 2H-pyrans have been investigated for their potential pharmaceutical properties, including antimicrobial and anticancer activities . In the industrial sector, these compounds are used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2H-Pyran, 3-hexyltetrahydro- involves its ability to undergo valence isomerization, which significantly influences its chemical reactivity . This process involves the reversible conversion between 2H-pyrans and 1-oxatrienes through a pericyclic oxa-6π-electrocyclization. The molecular targets and pathways involved in its biological activities are still under investigation, but its derivatives have shown interactions with various biological macromolecules.
Comparación Con Compuestos Similares
2H-Pyran, 3-hexyltetrahydro- can be compared with other similar compounds such as 2H-Pyran-2-one, 6-hexyltetrahydro-, and 2H-Pyran-2-one, tetrahydro-3-hexyl- . These compounds share a similar structural framework but differ in their substituents and specific chemical properties. The uniqueness of 2H-Pyran, 3-hexyltetrahydro- lies in its specific substitution pattern, which can influence its reactivity and applications.
Propiedades
Número CAS |
54730-55-1 |
|---|---|
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
3-hexyloxane |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-7-11-8-6-9-12-10-11/h11H,2-10H2,1H3 |
Clave InChI |
KHEHDBFQQHDWCE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1CCCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


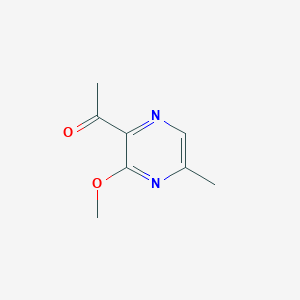
![Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)-](/img/structure/B14638146.png)

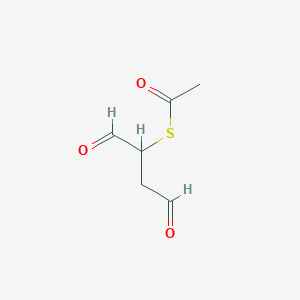
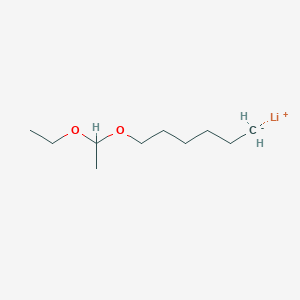
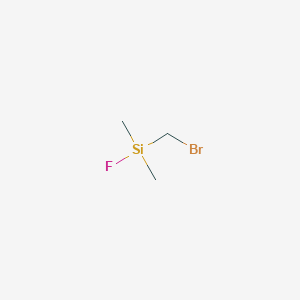
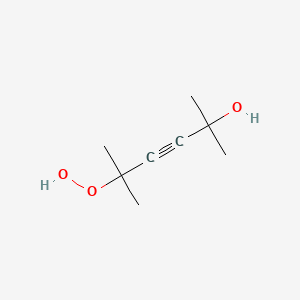
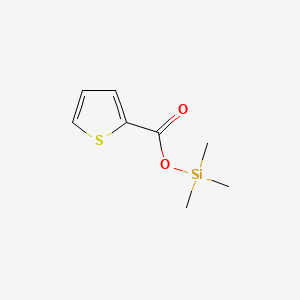

![Benzenemethanamine, 4-[(phenylmethyl)thio]-](/img/structure/B14638200.png)
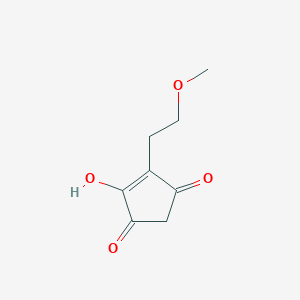

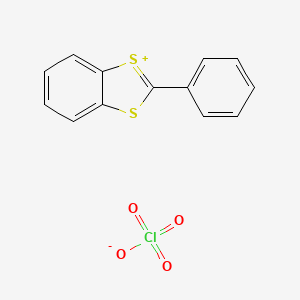
![2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid](/img/structure/B14638220.png)
